molecular formula C9H15NO5 B3393127 1-Oxa-6-azaspiro[3.5]nonane oxalate CAS No. 1923051-63-1

1-Oxa-6-azaspiro[3.5]nonane oxalate

Cat. No.: B3393127
CAS No.: 1923051-63-1
M. Wt: 217.22
InChI Key: XKQNWXLVAHYLBZ-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[35]nonane oxalate is a chemical compound with the molecular formula C9H15NO5 It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Preparation Methods

The synthesis of 1-Oxa-6-azaspiro[3.5]nonane oxalate typically involves the reaction of 1-Oxa-6-azaspiro[3.5]nonane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Oxa-6-azaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxa-6-azaspiro[3.5]nonane oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxa-6-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Oxa-6-azaspiro[3.5]nonane oxalate can be compared with other spirocyclic compounds such as:

  • 2-Oxa-6-azaspiro[3.5]nonane oxalate
  • 1-Oxa-6-azaspiro[3.5]nonane

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific oxalate salt form, which can influence its reactivity and solubility.

Properties

IUPAC Name

1-oxa-8-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-7(3-5-9-7)6-8-4-1;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQNWXLVAHYLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCO2)CNC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1523606-44-1
Details Compound: 1-Oxa-6-azaspiro[3.5]nonane, ethanedioate (2:1)
Record name 1-Oxa-6-azaspiro[3.5]nonane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923051-63-1
Record name 1-Oxa-6-azaspiro[3.5]nonane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923051-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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